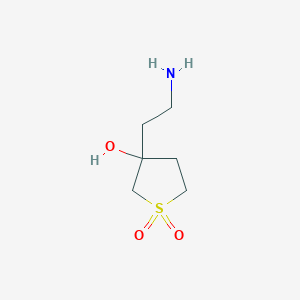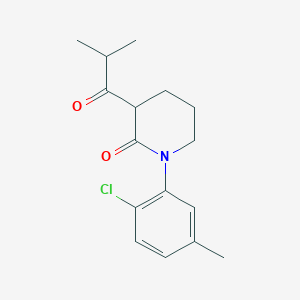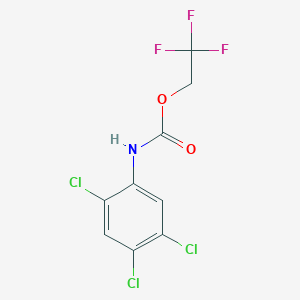
2,2,2-Trifluoroethyl (2,4,5-trichlorophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoroethyl (2,4,5-trichlorophenyl)carbamate is a chemical compound with the molecular formula C9H5Cl3F3NO2. It is known for its unique structural properties, which include the presence of trifluoroethyl and trichlorophenyl groups. This compound is primarily used in research and industrial applications due to its reactivity and stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl (2,4,5-trichlorophenyl)carbamate typically involves the reaction of 2,4,5-trichlorophenyl isocyanate with 2,2,2-trifluoroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The reaction can be represented as follows:
[ \text{2,4,5-Trichlorophenyl isocyanate} + \text{2,2,2-Trifluoroethanol} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
化学反応の分析
Types of Reactions
2,2,2-Trifluoroethyl (2,4,5-trichlorophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.
Hydrolysis: Under acidic or basic conditions, the carbamate group can be hydrolyzed to form the corresponding amine and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be used.
Major Products Formed
Substitution: Products include substituted carbamates or amines.
Hydrolysis: Products are 2,2,2-trifluoroethanol and 2,4,5-trichloroaniline.
科学的研究の応用
2,2,2-Trifluoroethyl (2,4,5-trichlorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2,2-Trifluoroethyl (2,4,5-trichlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular components, leading to its observed effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2,2,2-Trifluoroethyl methacrylate: Similar in structure but used primarily in polymer chemistry.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Used as a reagent in organic synthesis.
2,2,2-Trifluoroethyl vinyl ether: Known for its use in pharmaceuticals.
Uniqueness
2,2,2-Trifluoroethyl (2,4,5-trichlorophenyl)carbamate is unique due to its combination of trifluoroethyl and trichlorophenyl groups, which confer specific reactivity and stability. This makes it valuable in various research and industrial applications .
特性
分子式 |
C9H5Cl3F3NO2 |
|---|---|
分子量 |
322.5 g/mol |
IUPAC名 |
2,2,2-trifluoroethyl N-(2,4,5-trichlorophenyl)carbamate |
InChI |
InChI=1S/C9H5Cl3F3NO2/c10-4-1-6(12)7(2-5(4)11)16-8(17)18-3-9(13,14)15/h1-2H,3H2,(H,16,17) |
InChIキー |
ZWWUIXYWABFVAD-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)NC(=O)OCC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


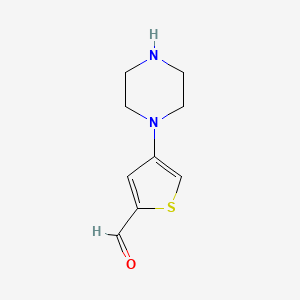
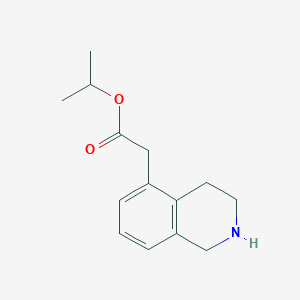
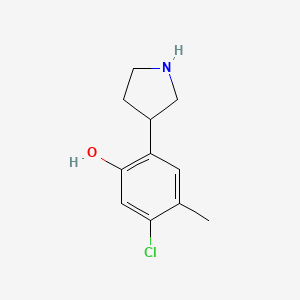

![(2S)-2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]-3-phenylpropanoic acid](/img/structure/B13185015.png)
![N-(Propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide](/img/structure/B13185022.png)
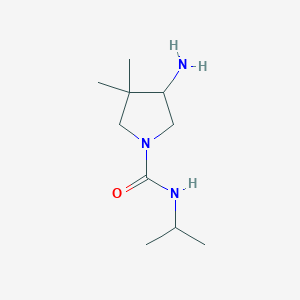
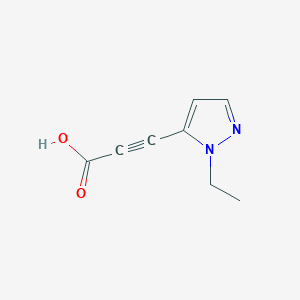
![2-(1-Aminobutan-2-yl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13185034.png)
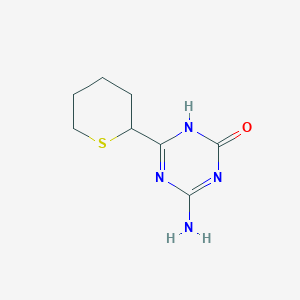
![N-[3-(2-Oxo-3-propanoylpiperidin-1-yl)phenyl]acetamide](/img/structure/B13185060.png)

